Improved HPSE1 Selectivity Over Off‑Target GUSβ and GBA vs. Parent Compound 2
Hpse1‑IN‑1 (compound 16) was designed with a bulkier substituent at the 6‑position (6‑phenylethoxy) relative to the 6‑methoxy group of the earlier lead compound 2. In enzymatic assays, compound 16 exhibited reduced inhibitory activities against both exo‑β‑D‑glucuronidase (GUSβ) and glucocerebrosidase (GBA) compared with compound 2, thereby improving selectivity for HPSE1 [1]. Concurrently, compound 16 showed enhanced inhibitory activity against HPSE1 itself relative to compound 2 [1].
| Evidence Dimension | Off‑target enzyme inhibition (GUSβ and GBA) |
|---|---|
| Target Compound Data | Inhibitory activities against GUSβ and GBA reduced vs. compound 2 (numeric IC50 values not disclosed in public abstract) |
| Comparator Or Baseline | Compound 2 (tetrahydroimidazo[1,2‑a]pyridine‑5‑carboxylic acid derivative with 6‑methoxy substitution) |
| Quantified Difference | Qualitative improvement: 'reduced' activity against GUSβ/GBA; 'enhanced' activity against HPSE1. |
| Conditions | Recombinant human HPSE1, GUSβ, and GBA inhibition assays; full experimental details in Imai et al. 2024. |
Why This Matters
For researchers studying HPSE1‑specific phenotypes, selectivity over lysosomal enzymes minimises confounding off‑target effects and strengthens mechanistic interpretation.
- [1] Imai Y, et al. Discovery of a novel tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid derivative as a potent and selective heparanase-1 inhibitor utilizing an improved synthetic approach. Bioorg Med Chem Lett. 2024;97:129532. PMID: 37939863. View Source
